Cas no 52089-62-0 (Diethyl Succinate-d4)
Diethyl Succinate-d4 Chemical and Physical Properties
Names and Identifiers
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- diethyl succinate-2,2,3,3-d4
- DIETHYL SUCCINATE, [2,2,3,3-D4]
- Diethyl Succinate-d4
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- Inchi: 1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5D2,6D2
- InChI Key: DKMROQRQHGEIOW-NZLXMSDQSA-N
- SMILES: O(CC)C(C([2H])([2H])C([2H])([2H])C(=O)OCC)=O
Computed Properties
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.050 g/mL at 25 °C
- Melting Point: -20 °C(lit.)
- Boiling Point: 218 °C(lit.)
- Flash Point: 212 °F
- Refractive Index: n20/D 1.419(lit.)
- Solubility: Not available
Diethyl Succinate-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D445061-50mg |
Diethyl Succinate-d4 |
52089-62-0 | 50mg |
$64.00 | 2023-05-18 | ||
| TRC | D445061-100mg |
Diethyl Succinate-d4 |
52089-62-0 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | D445061-500mg |
Diethyl Succinate-d4 |
52089-62-0 | 500mg |
$167.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639187-1g |
Diethyl succinate-d4 |
52089-62-0 | 98% | 1g |
¥3500.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639187-5g |
Diethyl succinate-d4 |
52089-62-0 | 98% | 5g |
¥5978.00 | 2024-05-10 | |
| A2B Chem LLC | AG20084-1g |
DIETHYL SUCCINATE-2,2,3,3-D4 |
52089-62-0 | 1g |
$339.00 | 2024-04-19 | ||
| A2B Chem LLC | AG20084-5g |
DIETHYL SUCCINATE-2,2,3,3-D4 |
52089-62-0 | 5g |
$745.00 | 2024-04-19 |
Diethyl Succinate-d4 Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Diethyl Succinate-d4
Diethyl Succinate-d4: Applications and Significance in Modern Chemical Research
Diethyl Succinate-d4, a deuterated derivative of diethyl succinate with the CAS number 52089-62-0, has emerged as a crucial compound in various scientific disciplines, particularly in the fields of analytical chemistry, pharmaceutical research, and materials science. The introduction of deuterium atoms into the molecular structure not only enhances the compound's stability but also provides unique isotopic properties that make it invaluable for a wide range of applications.
The molecular formula of Diethyl Succinate-d4 is C6H10D4O4, reflecting its deuterated nature. This modification imparts distinct spectroscopic characteristics, making it an excellent internal standard for NMR (Nuclear Magnetic Resonance) spectroscopy. In recent years, NMR spectroscopy has become an indispensable tool in drug discovery and development, enabling researchers to determine the structure and dynamics of complex molecules with high precision.
One of the most significant applications of Diethyl Succinate-d4 is in the field of metabolic studies. Deuterated compounds are widely used as tracers to track metabolic pathways and understand the biochemical processes within living organisms. By incorporating Diethyl Succinate-d4 into metabolic pathways, researchers can gain insights into how drugs are metabolized and how they interact with biological systems. This information is critical for optimizing drug formulations and improving therapeutic outcomes.
In addition to its role in metabolic studies, Diethyl Succinate-d4 has found utility in the synthesis of complex organic molecules. Its stable deuterium atoms serve as excellent handles for synthetic transformations, allowing chemists to introduce deuterium at specific positions in a molecule without affecting its overall structure. This capability is particularly valuable in the development of labeled compounds for use in biochemical assays and drug metabolism studies.
The pharmaceutical industry has also leveraged Diethyl Succinate-d4 in the development of new drugs. Deuterated drugs are designed to exhibit improved pharmacokinetic properties, such as longer half-lives and reduced toxicity. For instance, deuterium labeling has been shown to enhance the metabolic stability of certain drug candidates, thereby extending their therapeutic efficacy. Diethyl Succinate-d4, with its well-characterized properties, serves as a valuable building block in the synthesis of such deuterated pharmaceuticals.
Recent advancements in analytical techniques have further expanded the applications of Diethyl Succinate-d4. Techniques such as mass spectrometry (MS) and infrared (IR) spectroscopy benefit from the unique isotopic signature of deuterated compounds, allowing for more accurate identification and quantification of molecules. These techniques are essential in quality control processes, where the presence of impurities can significantly impact the efficacy and safety of pharmaceutical products.
The use of Diethyl Succinate-d4 in materials science is another emerging area of interest. Deuterated compounds can exhibit different physical properties compared to their non-deuterated counterparts, making them useful for studying material behavior under various conditions. For example, researchers have utilized Diethyl Succinate-d4 to investigate polymer dynamics and understand how molecular weight affects material properties. This knowledge is crucial for developing new materials with tailored characteristics for industrial applications.
The environmental impact of using deuterated compounds like Diethyl Succinate-d4 is also a topic of ongoing research. While deuterium is a non-radioactive isotope and generally considered environmentally benign, its long-term effects on ecosystems are still being studied. Researchers are exploring ways to minimize waste and ensure that deuterated compounds are disposed of responsibly without causing harm to the environment.
In conclusion, Diethyl Succinate-d4 (CAS number 52089-62-0) is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique isotopic properties make it an invaluable tool for researchers in analytical chemistry, pharmaceuticals, materials science, and environmental studies. As scientific understanding continues to evolve, the importance of compounds like Diethyl Succinate-d4 is likely to grow even further, driving innovation and discovery in countless fields.
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